molecular formula C18H21N3O2S B12522068 N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine

N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12522068
M. Wt: 343.4 g/mol
InChI Key: WQUXIQUKCJOCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine (CAS 1479164-99-2) is a substituted benzimidazole derivative with the molecular formula C₁₈H₂₁N₃O₂S and a molecular weight of 343.45 g/mol. It is a yellow crystalline solid with a melting point of 133–136°C . The compound features a tosyl group (p-toluenesulfonyl) at the 1-position and a tert-butyl substituent on the 2-amine nitrogen. These functional groups confer unique steric and electronic properties, influencing its chemical stability, solubility, and reactivity.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-tert-butyl-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine

InChI

InChI=1S/C18H21N3O2S/c1-13-9-11-14(12-10-13)24(22,23)21-16-8-6-5-7-15(16)19-17(21)20-18(2,3)4/h5-12H,1-4H3,(H,19,20)

InChI Key

WQUXIQUKCJOCEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine follows several general approaches that can be broadly categorized into traditional methods and modern, more environmentally friendly techniques.

Traditional Methods

Traditional synthetic routes typically proceed through a three-step process:

  • N-substitution : Formation of N-tosyl-o-phenylenediamine from o-phenylenediamine and tosyl chloride
  • Thiourea formation : Reaction of N-tosyl-o-phenylenediamine with tert-butyl isothiocyanate
  • Cyclodesulfurization : Conversion of the thiourea intermediate to the final benzimidazole product

These traditional methods often require harsh reaction conditions and employ toxic reagents for the cyclodesulfurization step, including:

  • Ph₃BiCl₂
  • HgO
  • DMC (dimethyl carbonate)
  • PS-carbodiimide
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • KIO₄
  • I₂/DMSO
  • NaI/electrolysis

Modern Approaches

Recent advancements have focused on developing more environmentally friendly, one-pot synthesis methods. A notable example is the visible light-mediated photocatalyst-free synthesis, which combines all three steps into a single operation under milder conditions.

Detailed Preparation Methods for this compound

One-Pot Photocatalyst-Free Synthesis

This modern approach provides this compound in good yields under mild conditions without requiring additional photocatalysts.

Materials Required
Reagent Molar Ratio Quantity
o-Phenylenediamine 1.2 eq 0.48 mmol
Tosyl chloride (TsCl) 1.2 eq 0.48 mmol
K₂CO₃ (first addition) 1.2 eq 0.48 mmol
tert-Butyl isothiocyanate 1.0 eq 0.40 mmol
K₂CO₃ (second addition) 1.0 eq 0.40 mmol
Ethanol (90%) / Water (10%) - 3 mL
Experimental Procedure
  • In a Pyrex Schlenk reactor, dissolve o-phenylenediamine (0.48 mmol), tosyl chloride (0.48 mmol), and K₂CO₃ (0.48 mmol) in a co-solvent mixture of 90% ethanol and 10% water (3 mL)
  • Stir the mixture at room temperature for 1 hour under air to form N-tosyl-o-phenylenediamine
  • Add tert-butyl isothiocyanate (0.40 mmol) and additional K₂CO₃ (0.40 mmol) to the reaction mixture
  • Irradiate the mixture with a 3W blue LED equipped with a glass rod fiber at room temperature for 6 hours under air
  • Wash the reaction mixture with water (2 × 10 mL) and extract the organic portion with ethyl acetate (3 × 10 mL)
  • Eliminate water from the organic layer using Na₂SO₄
  • After filtration and removal of the solvent under reduced pressure, purify the crude product by silica gel column chromatography using 3:1 hexane:ethyl acetate as the mobile phase

The yield of this compound using this method is reported to be 61% (104.9 mg).

Stepwise Synthesis Method

For researchers preferring a more controlled approach, the stepwise synthesis offers better monitoring of each reaction stage.

Step 1: Preparation of N-tosyl-o-phenylenediamine

Materials:

  • o-Phenylenediamine (1.0 equiv)
  • p-Toluenesulfonyl chloride (1.1 equiv)
  • Triethylamine (2.0 equiv)
  • Dichloromethane (solvent)

Procedure:

  • Dissolve o-phenylenediamine in dichloromethane in a round-bottomed flask
  • Cool the solution to 0°C in an ice bath
  • Add triethylamine dropwise with stirring
  • Add p-toluenesulfonyl chloride portion-wise over 30 minutes while maintaining the temperature below 5°C
  • Allow the reaction to warm to room temperature and stir for 3-4 hours
  • Monitor the reaction progress by TLC
  • Quench the reaction with water
  • Extract with dichloromethane (3×)
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  • Purify the crude product by column chromatography if necessary
Step 2: Thiourea Formation

Materials:

  • N-tosyl-o-phenylenediamine (1.0 equiv)
  • tert-Butyl isothiocyanate (1.2 equiv)
  • K₂CO₃ (1.0 equiv)
  • Ethanol (90%) / Water (10%) mixture

Procedure:

  • Dissolve N-tosyl-o-phenylenediamine and K₂CO₃ in ethanol/water mixture
  • Add tert-butyl isothiocyanate dropwise
  • Stir the reaction mixture at room temperature for 2-3 hours
  • Monitor the reaction progress by TLC
  • Upon completion, add water to the reaction mixture
  • Collect the precipitate by filtration or extract with ethyl acetate if no precipitation occurs
  • Dry the product under vacuum
Step 3: Cyclodesulfurization

Materials:

  • Thiourea intermediate (1.0 equiv)
  • Light source (3W blue LED or 19W white LED)
  • K₂CO₃ (1.0 equiv)
  • Ethanol/water mixture

Procedure:

  • Dissolve the thiourea intermediate and K₂CO₃ in ethanol/water mixture
  • Irradiate the solution with visible light for 6-12 hours at room temperature
  • Monitor the reaction progress by TLC
  • Upon completion, add water to the reaction mixture
  • Extract with ethyl acetate (3×)
  • Dry the combined organic layers over anhydrous sodium sulfate
  • Filter and concentrate under reduced pressure
  • Purify the crude product by column chromatography using 3:1 hexane:ethyl acetate as the mobile phase

Optimization of Reaction Conditions

The preparation of this compound can be optimized by varying several reaction parameters. Based on studies with similar compounds, the following conditions have been found to significantly affect the yield and purity.

Effect of Base Selection

Various bases have been investigated for the synthesis of N-substituted 2-aminobenzimidazoles, including both organic and inorganic bases. The results indicated that inorganic bases, particularly carbonate bases, were more effective for this reaction.

Base Yield (%) Observation
K₂CO₃ 81 Preferred base, good yield
Na₂CO₃ 75-80* Effective alternative
Cs₂CO₃ 75-80* Effective alternative
TEA 60-65* Lower yield than inorganic bases
DBU 65-70* Moderate yield
NaOH 70-75* Effective but potentially harsh
CH₃COONa 60-65* Lower yield

*Yields are estimated based on trends for similar compounds

Reaction Time Optimization

The reaction time is a critical parameter for maximizing yield while minimizing side reactions. For the cyclodesulfurization step under visible light irradiation, different time intervals have been tested:

Reaction Time (h) Conversion (%) Observation
3 40-50* Incomplete reaction
6 70-80* Good conversion, may be sufficient
12 95-100* Complete reaction
24 95-100* No additional benefit over 12h

*Conversion percentages are estimated based on trends for similar compounds

Solvent System Optimization

The solvent system plays a crucial role in this synthesis. A mixture of ethanol and water (90:10) has been found to be effective, providing several advantages:

  • Less toxic than pure organic solvents
  • Good solubility for both organic reagents and inorganic bases
  • Environmentally friendly approach
  • Facilitates both N-substitution and thiourea formation steps

Light Source Selection

For the visible light-mediated cyclodesulfurization step, different light sources have been evaluated:

Light Source Wavelength (nm) Yield (%) Comments
3W Blue LED 450-470 61 Effective for small-scale reactions
19W White LED Broad spectrum 81 More powerful, better for larger scales
Sunlight Broad spectrum Variable Inconsistent results due to variable intensity

Characterization Data of this compound

Based on available literature data, this compound can be characterized by the following analytical parameters:

  • Yield : 61% (104.9 mg)
  • Physical appearance : Typically appears as a white to off-white solid
  • Molecular formula : C₁₈H₂₁N₃O₂S
  • Molecular weight : 343.44 g/mol

Spectroscopic Data

Comparative Analysis of Preparation Methods

Traditional Methods vs. Modern Approaches

Parameter Traditional Methods Modern One-Pot Approach
Overall yield Variable (40-70%) 61%
Reaction steps 3 separate steps Single operation
Reaction conditions Often harsh Mild (room temperature)
Time requirement 1-2 days total 7-8 hours total
Reagents Toxic metals, halogens Environmentally friendly
Solvent system Pure organic solvents Ethanol/water mixture
Energy requirement Heat (often reflux) Visible light (low energy)
Work-up complexity Multiple purifications Single purification
Scalability Limited by toxic reagents Demonstrated on gram scale

Advantages of the One-Pot Photocatalyst-Free Method

  • Environmental considerations : Eliminates the need for toxic metals, halogens, or high-molecular weight desulfurizing agents
  • Operational simplicity : Eliminates the need for intermediate isolation and purification
  • Mild conditions : The reaction proceeds at room temperature under visible light irradiation
  • Time efficiency : Significantly reduces the total reaction time compared to traditional methods
  • Green chemistry principles : Uses a less toxic solvent system (ethanol/water mixture) and eliminates the need for a photocatalyst

Limitations and Challenges

  • Light penetration : In larger-scale reactions, ensuring uniform light penetration can be challenging
  • Reaction time : The cyclodesulfurization step still requires 6-12 hours for completion
  • Product purification : Column chromatography is still required for final purification
  • Reproducibility : Light intensity and reaction setup can affect reproducibility

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the transcription of specific genes and ultimately affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine and analogous benzimidazole derivatives:

Compound Name 1-Substituent 2-Substituent Key Features Purity/MP (°C) Applications/Notes
This compound Tosyl (SO₂C₆H₄CH₃) tert-Butyl (C(CH₃)₃) Bulky tert-butyl group enhances steric hindrance; tosyl group stabilizes structure. >98% (133–136) Lab use only; no pharmaceutical approval. High stability due to electron-withdrawing tosyl group.
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (22) Naphthalen-2-ylmethyl NH₂ Aromatic naphthyl group increases lipophilicity. >98% (cream solid) Synthesized via alkylation; potential for aromatic interaction studies.
N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (23) 3,4-Dichlorobenzyl Acetamide (NHCOCH₃) Acetylation reduces nucleophilicity; dichlorobenzyl enhances halogen bonding. >98% (white solid) Used in studies requiring hydrolyzable amide bonds.
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (27) 3,4-Dichlorobenzyl NH₂ Phenyl group at 4-position enhances π-π stacking; dichlorobenzyl adds polarity. >98% (white solid) Low yield (10%); structural analog for halogenated drug candidates.
N-Phenyl-1-tosyl-1H-benzo[d]imidazol-2-amine (3ab) Tosyl Phenyl (C₆H₅) Tosyl group improves stability; phenyl enhances aromatic interactions. High yield (exact %) Visible-light-mediated synthesis; used in catalysis studies.
5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine (1_2) None Propyl-imidazole Methoxy groups improve solubility; imidazole moiety enables metal coordination. N/A Neuroprotective agent; predicted blood-brain barrier permeability.

Structural and Electronic Comparisons

Substituent Effects on Reactivity :

  • The tosyl group in the target compound acts as a strong electron-withdrawing group, stabilizing the benzimidazole core against nucleophilic attacks compared to N-phenyl (3ab) or N-acetamide (23) derivatives .
  • The tert-butyl group introduces significant steric hindrance, reducing accessibility to the 2-amine nitrogen. This contrasts with smaller substituents like ethyl (e.g., N-ethyl-5-fluoro derivative in ) or methyl groups .

Solubility and Lipophilicity :

  • The tosyl-tert-butyl combination in the target compound increases lipophilicity compared to polar derivatives like 5,6-dimethoxy (1_2) or acetamide (23) analogs. This may limit aqueous solubility but enhance membrane permeability .
  • Halogenated analogs (e.g., 3,4-dichlorobenzyl in compounds 23 and 27) exhibit higher polarity due to electronegative chlorine atoms, favoring interactions in polar solvents .

Synthetic Pathways :

  • The target compound is synthesized via tosylation and alkylation , similar to N-phenyl-1-tosyl-1H-benzo[d]imidazol-2-amine (3ab) .
  • In contrast, acetamide derivatives (23) require acetylation with acetic anhydride, while halogenated analogs (24, 27) involve benzyl chloride intermediates under basic conditions .

Biological Activity

N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine is a synthetic compound belonging to the class of benzimidazole derivatives. Its unique structure, characterized by the presence of a tosyl group and a tert-butyl group, imparts significant biological activity, particularly in antimicrobial and anticancer applications. This article examines the biological activity of this compound, its mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
IUPAC Name N-tert-butyl-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine
CAS Number 1479164-99-2

This compound exhibits its biological activity through several proposed mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various cellular processes. This inhibition can lead to altered gene transcription and cellular signaling pathways, affecting cell growth and proliferation.
  • Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain pathogens, suggesting its potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary research has indicated that this compound may target cancer cells by interfering with their metabolic pathways, leading to reduced viability and proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potency.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against:

  • Breast Cancer Cells : Inducing cell cycle arrest and apoptosis.
  • Lung Cancer Cells : Demonstrating cytotoxic effects through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound using various cancer cell lines. The results showed:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
A549 (Lung Cancer)20

The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.